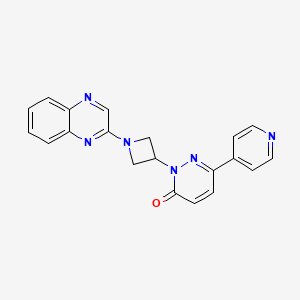

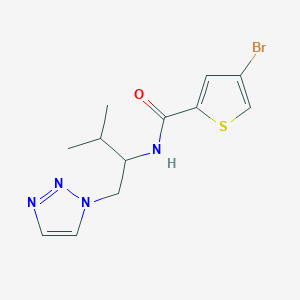

4-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide" is a chemical entity that appears to be related to a class of compounds that involve a thiophene moiety and a bromine atom attached to it, along with a carboxamide group and a triazole ring. This type of compound could potentially have applications in various fields such as medicinal chemistry due to the presence of the triazole ring, which is a common motif in pharmaceuticals.

Synthesis Analysis

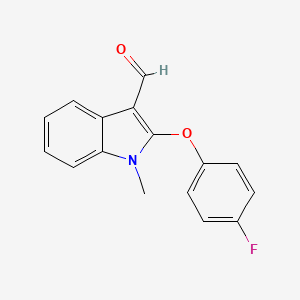

The synthesis of related thiophene carboxamide derivatives involves multi-step reactions, including lithiation and bromination. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was achieved through a four-step protocol starting from thiophene, with an overall yield of 47% . This suggests that the synthesis of the compound might also involve similar steps, such as lithiation to introduce the 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl group, followed by bromination to attach the bromine atom at the 4-position of the thiophene ring.

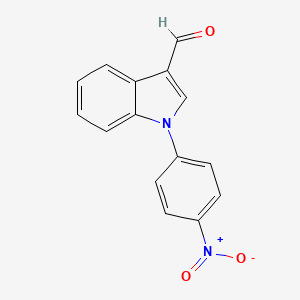

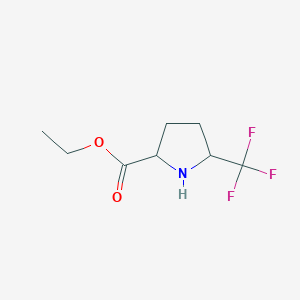

Molecular Structure Analysis

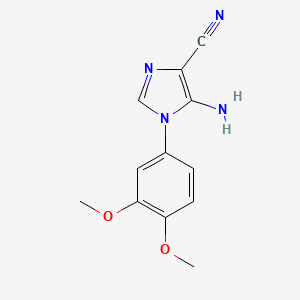

While the exact molecular structure of the compound is not provided, the structure can be inferred from related compounds. For example, the synthesis of nitrogen-rich energetic compounds with a triazole ring, such as 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, has been reported . These compounds were characterized using spectroscopic methods, suggesting that similar characterization techniques could be applied to determine the molecular structure of the compound .

Chemical Reactions Analysis

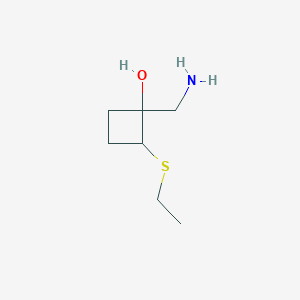

The compound likely participates in chemical reactions typical of its functional groups. The bromine atom on the thiophene ring could undergo further substitution reactions, while the carboxamide group might be involved in the formation of hydrogen bonds or amide bond formation reactions. The triazole ring could engage in nucleophilic substitution reactions or act as a ligand in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the bromine atom and the carboxamide group could affect its boiling point, melting point, and solubility in various solvents. The triazole ring could confer stability and potential biological activity. The related compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole exhibited good thermal stability with a decomposition peak temperature of 332.6 °C, which might suggest similar stability for the compound .

Aplicaciones Científicas De Investigación

Synthesis and Material Applications

- Photostabilization of PVC : New thiophene derivatives, including compounds structurally related to "4-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide," have been synthesized and used as photostabilizers for rigid poly(vinyl chloride) (PVC), showing significant reduction in photodegradation levels (Balakit et al., 2015).

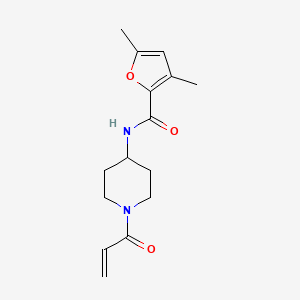

Medicinal Chemistry Applications

- Antileishmanial Activity : Derivatives of 4-amino-1,2,4-triazole, sharing a structural motif with the compound , have been theoretically studied and tested for antileishmanial activity, showing significant potential against Leishmania infantum promastigotes (Süleymanoğlu et al., 2017).

Organic Synthesis Applications

- Efficient Route to Alkyl Chlorides : A method involving 2,4,6-trichloro[1,3,5]triazine and N,N-dimethyl formamide allows for efficient conversion of alcohols and beta-amino alcohols to corresponding chlorides and bromides, which could be applied to the synthesis or functionalization of similar compounds (De Luca et al., 2002).

Structural and Chemical Characterization

- Crystal Structure Analysis : Studies involving the crystal structure of compounds like "5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide" provide insights into the molecular architecture and potential interaction mechanisms of bromo-substituted carboxamide derivatives, which could be relevant for understanding the structural properties of the compound (Anuradha et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN4OS/c1-8(2)10(6-17-4-3-14-16-17)15-12(18)11-5-9(13)7-19-11/h3-5,7-8,10H,6H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQCNIBSIYSJDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)C2=CC(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B2538117.png)

![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate](/img/structure/B2538119.png)

![1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)